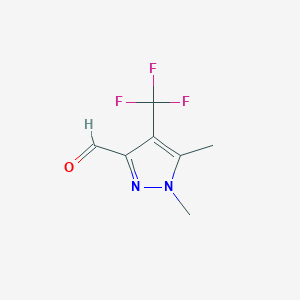

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-6(7(8,9)10)5(3-13)11-12(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRDWGJXNZVNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

One common approach is the condensation of hydrazines with α,β-unsaturated ketones or chalcones, followed by oxidative aromatization to yield pyrazoles. For example, copper triflate catalysis in ionic liquids has been reported to facilitate the formation of trisubstituted pyrazoles in high yields (~82%), which can be adapted for trifluoromethyl-substituted derivatives.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Another effective method involves 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes, catalyzed by metal triflates such as zinc triflate. This method offers straightforward access to pyrazole derivatives with good yields (up to 89%) and can be tailored to introduce the trifluoromethyl group via appropriately substituted starting materials.

Regioselective Condensation Using Benzotriazole Intermediates

Regioselective synthesis of substituted pyrazoles has been achieved by condensation of α-benzotriazolylenones with methylhydrazines, followed by base treatment to remove benzotriazole and yield tetrasubstituted pyrazoles. This method allows functionalization at the 4-position, which is critical for installing the trifluoromethyl group.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position can be introduced either by:

- Using trifluoromethyl-substituted precursors in the pyrazole ring formation step.

- Post-synthetic modification such as lithiation followed by trifluoromethylation.

A practical and high-yielding method involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclization to give regioisomeric 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles. Separation of isomers is achieved by boiling point versus pressure analysis.

Installation of the Aldehyde Group at the 3-Position

Vilsmeier-Haack Formylation

The aldehyde function at the 3-position is commonly introduced by the Vilsmeier-Haack reaction, which involves treatment of pyrazole precursors or hydrazone intermediates with a reagent complex of phosphorus oxychloride and dimethylformamide (POCl3/DMF). This method has been widely used to prepare pyrazole-3-carbaldehydes with good yields and allows for diverse substituents on the pyrazole ring.

Formylation of Semicarbazones

Another approach involves formylation of semicarbazones derived from methyl ketones, followed by cyclization to yield pyrazole-3-carbaldehydes. This method provides access to substituted pyrazole aldehydes under relatively mild conditions.

Specific Example: Preparation of this compound

While direct literature on the exact compound is limited, the synthesis can be inferred from related methodologies:

- Starting from a trifluoromethyl-substituted α,β-unsaturated ketone or equivalent precursor.

- Condensation with methylhydrazine to form the pyrazole ring.

- Selective formylation at the 3-position using Vilsmeier-Haack conditions.

- Purification to isolate the this compound.

Process Optimization and Reaction Conditions

A patent describing a related pyrazole derivative (5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde) details optimized reaction conditions that can be adapted:

| Parameter | Condition |

|---|---|

| Fluorination reagent | Potassium fluoride (KF) |

| Phase transfer catalyst | Tetrabutylammonium hydrogen sulfate (1-5 mol%) |

| Solvent | Dimethylformamide or dimethylacetamide |

| Reaction temperature | 130–160°C (preferably 145–155°C) |

| Reaction time | 2–4 hours (preferably 3 hours) |

| Equipment | Teflon or stainless steel (avoid glass) |

| Atmosphere | Normal or pressurized vessel |

This process involves halogen exchange fluorination and subsequent functional group transformations, illustrating the importance of catalyst choice, solvent, and equipment to avoid side reactions.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of solvent and phase transfer catalyst significantly impacts reaction efficiency and selectivity, especially in fluorination steps.

- Avoidance of glass equipment during fluorination prevents side reactions producing water, which can reduce yield.

- The Vilsmeier-Haack reaction remains the most reliable method for introducing the aldehyde group at the pyrazole 3-position with diverse substituents tolerated.

- Regioselectivity in trifluoromethyl group placement can be controlled by precursor selection and reaction conditions.

- Metal-catalyzed cycloadditions and condensations offer versatile routes to pyrazole cores, adaptable for functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde serves as a crucial building block in synthesizing more complex heterocyclic compounds. It can be utilized in various organic reactions due to its reactive aldehyde group.

Biology

Research indicates that this compound exhibits potential bioactive properties:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Investigations into its mechanism reveal potential pathways for reducing inflammation.

Medicine

The compound is being explored as a lead molecule in pharmaceutical development:

- Enzyme Inhibition : Its structure allows it to interact with specific enzymes or receptors, which could lead to the formulation of drugs targeting diseases like cancer or diabetes.

Industry

In agrochemicals, it is being investigated for its efficacy as:

- Herbicides and Fungicides : Its ability to interact with biological targets in plants suggests potential applications in agricultural chemistry.

Case Studies

Recent studies have highlighted various applications:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus.

- Anti-inflammatory Research : Research featured in Phytotherapy Research indicated that this compound could reduce inflammation markers in cellular models.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity and leading to the desired biological effect. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Key structural analogs are compared in Table 1 , focusing on substituent variations and functional groups.

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity at the carbaldehyde (C3), favoring nucleophilic additions. In contrast, fluorophenyl or bromophenyl substituents () introduce steric bulk and moderate electron withdrawal .

- Functional Group Reactivity : The carbaldehyde group enables condensation reactions (e.g., Schiff base formation), whereas carboxamide derivatives () prioritize hydrogen bonding and target affinity in drug design .

Physicochemical and Analytical Data

Comparative analytical data for purity and spectral properties are summarized below:

Table 2: Analytical Data for Pyrazole Derivatives

*Assumed based on typical purification methods for pyrazoles.

Notes:

Biological Activity

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1216529-33-7) is a heterocyclic compound notable for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with the following substituents:

- Methyl groups at positions 1 and 5

- Trifluoromethyl group at position 4

- Aldehyde group at position 3

Molecular Formula

Molecular Weight

192.14 g/mol

Synthesis Methods

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often using solvents like ethanol or acetonitrile. The trifluoromethyl group enhances lipophilicity, facilitating biological activity by improving membrane penetration .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent:

- Mechanism : It may induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes in cells such as MDA-MB-231 (breast cancer) at concentrations as low as 1.0 μM .

- Cell Types Affected : Effective against various cancer types including lung, prostate, and liver cancers .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent:

- Inhibition Studies : Exhibits effective inhibition against a range of bacteria and fungi, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- COX Inhibition : Demonstrated selective COX-2 inhibitory activity with a selectivity index indicating potential for treating inflammatory diseases without significant gastrointestinal toxicity .

The mechanism of action involves the interaction of the aldehyde group with nucleophilic residues in proteins, which can modulate their function. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Aldehyde group | Anticancer, antimicrobial, anti-inflammatory |

| 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid instead of aldehyde | Less reactive in biological systems |

| 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole | Lacks aldehyde group | Lower biological activity compared to aldehyde derivative |

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Study : A study on MDA-MB-231 cells revealed that treatment with the compound led to a significant increase in apoptosis markers at concentrations of 10 μM, suggesting strong anticancer properties .

- Anti-inflammatory Research : In vivo studies demonstrated that derivatives of this compound exhibited significant reductions in edema in rat models compared to standard anti-inflammatory drugs like diclofenac .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves alkylation and formylation of pyrazole precursors. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using trifluoromethylating agents (e.g., CF₃Cl or CF₃I) under alkaline conditions . Subsequent formylation may employ Vilsmeier-Haack or Duff reactions. Optimization includes controlling temperature (e.g., 0–5°C for halogenation steps) and solvent selection (e.g., DMF for formylation). Microwave-assisted synthesis (as seen in similar pyrazole derivatives) can reduce reaction times and improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features distinguish its structure?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the trifluoromethyl group (CF₃) causes splitting in adjacent protons due to coupling (³J~8–10 Hz) .

- FT-IR : A strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and CF₃ vibrations at 1100–1250 cm⁻¹.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (C₈H₈F₃N₂O: 220.06 g/mol).

- HPLC : Purity assessment (>95% by area normalization) with C18 columns and acetonitrile/water gradients .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules (e.g., antimicrobials, kinase inhibitors). The aldehyde group enables condensation reactions to form hydrazones, Schiff bases, or heterocyclic scaffolds . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by the trifluoromethyl group’s magnetic anisotropy?

- Methodological Answer : The CF₃ group’s strong electron-withdrawing effect and quadrupolar coupling can distort nearby proton signals. Strategies include:

- Using deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference.

- Employing 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Comparing experimental data with computational predictions (DFT-based NMR simulations) .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed using software like SHELX or ORTEP?

- Methodological Answer : Challenges include low crystal quality and disorder in the CF₃ group. Solutions:

- SHELXL : Refinement with anisotropic displacement parameters for CF₃ atoms. Use TWIN commands for handling twinned crystals .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder and validate hydrogen-bonding networks (e.g., aldehyde O···H interactions) .

- Data collection at low temperatures (100 K) improves resolution for light-atom structures .

Q. How can discrepancies between HPLC purity and biological activity data be systematically investigated?

- Methodological Answer : Contradictions may arise from undetected stereoisomers or degradation products. Steps:

- HPLC-MS : Identify impurities via fragmentation patterns.

- Chiral SFC : Resolve enantiomers if asymmetric centers exist .

- Stability Studies : Monitor aldehyde oxidation under storage conditions (e.g., 4°C vs. −20°C) using accelerated degradation protocols.

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.